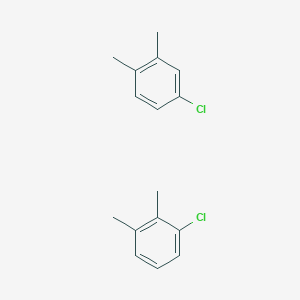

1-chloro-2,3-dimethylbenzene, 4-chloro-1,2-dimethylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloro-2,3-dimethylbenzene, 4-chloro-1,2-dimethylbenzene (1,4-DCMB) is an aromatic hydrocarbon with a molecular formula of C8H9Cl2. It is an important intermediate in the production of various organic compounds, and it is also used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other compounds. 1,4-DCMB is a colorless liquid at room temperature and has a boiling point of 145°C and a melting point of -5°C. 1,4-DCMB has been used in a wide variety of applications due to its unique properties.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

1-Chloro-2,3-dimethylbenzene serves as a versatile building block in organic synthesis. Researchers use it as a reactant in various chemical transformations, including nucleophilic substitution reactions, Friedel-Crafts acylation, and Suzuki coupling reactions. Its chlorinated aromatic ring provides a convenient handle for further functionalization, making it valuable for creating more complex molecules .

Heterogeneous Catalyst

This compound has found application as a heterogeneous catalyst in several coupling reactions. Notably, it participates in Suzuki, Sonogashira, and Stille coupling reactions involving unreactive aryl chlorides. Its catalytic activity allows for the formation of carbon-carbon bonds, which is crucial in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .

Mechanism of Action

Target of Action

It has been suggested that the compound can inhibit tdg activity .

Mode of Action

It is known that the compound interacts with its targets through a two-step mechanism . In the first, slow or rate-determining step, the compound forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that the compound can react with various amines, mercaptans, and nitriles under aryne forming conditions to yield 4-substituted 1,2-dimethyl benzenes .

Result of Action

It is known that the compound can inhibit tdg activity .

Action Environment

It is known that the compound can react with various amines, mercaptans, and nitriles under aryne forming conditions .

properties

IUPAC Name |

1-chloro-2,3-dimethylbenzene;4-chloro-1,2-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H9Cl/c1-6-3-4-8(9)5-7(6)2;1-6-4-3-5-8(9)7(6)2/h2*3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBWEBDHSKHWPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C.CC1=C(C=C(C=C1)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2,3-dimethylbenzene; 4-chloro-1,2-dimethylbenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetonitrile, [(4-bromophenyl)thio]-](/img/structure/B6612356.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyloxy]propanoic acid](/img/structure/B6612368.png)

![1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one](/img/structure/B6612389.png)

![1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B6612397.png)